Differential Physicochemical Properties vs. Mono-Halogenated Analogs
Computational predictions demonstrate that 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine exhibits distinct lipophilicity and topological polar surface area (TPSA) relative to its mono-halogenated analogs. These differences impact compound permeability and metabolic stability. For instance, the target compound has a predicted XLogP3-AA of 1.7 [1], while 3-chloro-1H-pyrrolo[2,3-c]pyridine has a predicted XLogP3 of 1.5 [2], and 4-chloro-1H-pyrrolo[2,3-c]pyridine has a predicted XLogP3 of 1.5 [3].
| Evidence Dimension | Lipophilicity (Predicted XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 (predicted) |
| Comparator Or Baseline | 3-chloro-1H-pyrrolo[2,3-c]pyridine: 1.5; 4-chloro-1H-pyrrolo[2,3-c]pyridine: 1.5 |
| Quantified Difference | ΔXLogP3 = +0.2 (approx. 13% increase) |
| Conditions | Computational prediction by XLogP3 algorithm |
Why This Matters
The increased lipophilicity of the 3-chloro-4-fluoro derivative may confer different cellular permeability and metabolic stability profiles compared to its analogs, making it a potentially more favorable choice for lead optimization when balancing lipophilicity-driven potency with metabolic stability.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 53412623, 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine. 2025. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 1384079-12-2, 3-chloro-1H-pyrrolo[2,3-c]pyridine. 2025. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 1188313-15-6, 4-chloro-1H-pyrrolo[2,3-c]pyridine. 2025. View Source
